

Donepezil N-oxide: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: Donepezil N-oxide

Cat. No.: B7796116

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Abstract


Donepezil N-oxide is a primary and pharmacologically active metabolite of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental protocols associated with **Donepezil N-oxide**. A key focus is placed on its metabolic generation and analytical characterization, offering valuable information for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Chemical Identity and Structure

Donepezil N-oxide is formed through the N-oxidation of the piperidine ring in the parent drug, Donepezil.[3][4] This metabolic transformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, in the liver.[3][4] The resulting compound retains biological activity, exhibiting inhibitory effects on cholinesterase.[1][5]

The chemical structure of **Donepezil N-oxide** is characterized by the presence of an N-oxide functional group on the piperidine nitrogen atom. This modification slightly alters the molecule's polarity and physicochemical properties compared to the parent compound.

Chemical Structure:

 Chemical structure of Donepezil N-oxide

(Image Credit: MedChemExpress)

Chemical Identifiers

A comprehensive list of chemical identifiers for **Donepezil N-oxide** is provided in the table below for unambiguous identification and reference in scientific literature and databases.

Identifier	Value	Reference(s)
IUPAC Name	2,3-dihydro-5,6-dimethoxy-2-[[1-oxido-1-(phenylmethyl)-4-piperidiny]methyl]-1H-inden-1-one	[1]
CAS Number	120013-84-5	[1][6][7]
Molecular Formula	C ₂₄ H ₂₉ NO ₄	[1][6][7][8]
Molecular Weight	395.5 g/mol	[1][6][7]
Canonical SMILES	<chem>COC1=C(C=C2C(=C1)CC(C2=O)CC3CC--INVALID-LINK--(CC4=CC=CC=C4)[O-])OC</chem>	[6]
InChI	InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3	[1]
InChIKey	XRPRYHONRUINMG-UHFFFAOYSA-N	[1]

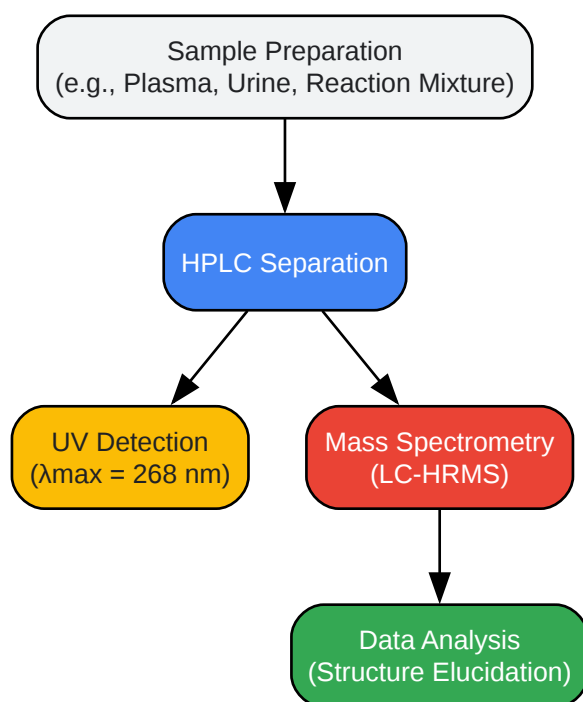
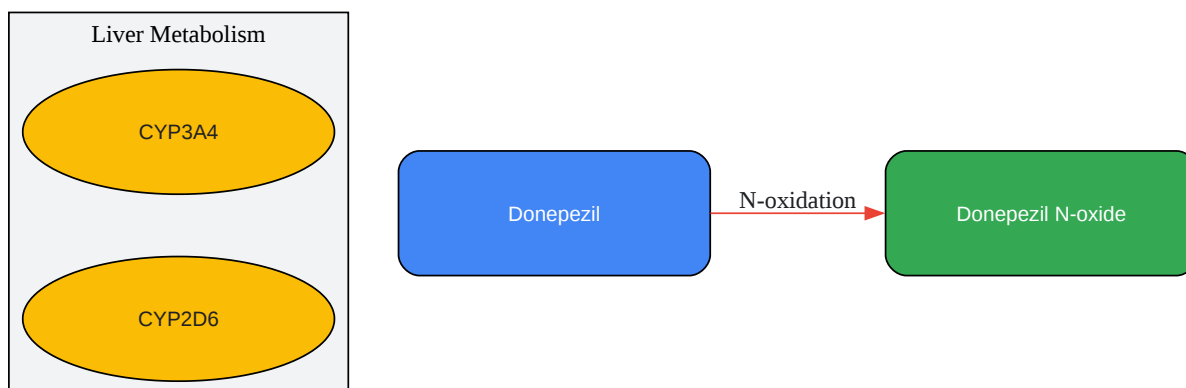
Physicochemical and Biological Properties

The physicochemical properties of **Donepezil N-oxide** influence its absorption, distribution, metabolism, and excretion (ADME) profile. Its biological activity as a cholinesterase inhibitor is also a critical parameter.

Property	Value	Reference(s)
Appearance	Pale Beige Solid	[9]
Purity	≥98%	[1][7]
Solubility	Slightly soluble in Chloroform and Methanol.	[1]
Storage Condition	2-8°C	[9]
Biological Activity	Inhibits cholinesterase (ChE) activity in human erythrocytes by 45.5% at a concentration of 20 µM.	[1][5]

Metabolic Pathway of Donepezil to Donepezil N-oxide

The formation of **Donepezil N-oxide** is a key step in the metabolism of Donepezil. The following diagram illustrates this metabolic conversion, which is a crucial consideration in pharmacokinetic and pharmacodynamic studies of the parent drug.



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